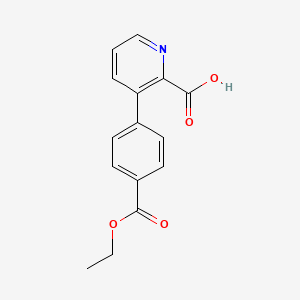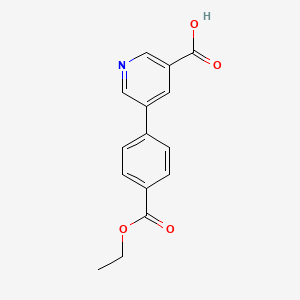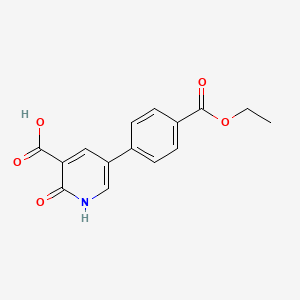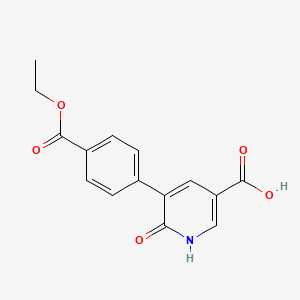
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxycarbonylphenyl)picolinic acid (abbreviated as ECPCA) is an organic acid that has recently gained attention in the scientific research community due to its various properties and potential applications. ECPCA is a white to off-white powder that is soluble in water and has a molecular weight of 299.37 g/mol. It has been found to be a strong inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied as a potential therapeutic agent for Alzheimer’s disease. In addition, ECPCA has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in individuals with Alzheimer’s disease.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a strong inhibitor of AChE, which can lead to an increase in the concentration of acetylcholine in the brain. This has been shown to improve cognitive function in individuals with Alzheimer’s disease. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential effects on the immune system, as well as its ability to act as an antioxidant.
Advantages and Limitations for Lab Experiments
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and can be easily synthesized from commercially available reagents. In addition, it is relatively non-toxic and has been found to be a strong inhibitor of AChE. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its solubility in water can vary depending on the pH of the solution.
Future Directions
The potential applications of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% are still being explored. Future research could focus on its potential therapeutic applications in Alzheimer’s disease, as well as its potential effects on the immune system and its ability to act as an antioxidant. In addition, further research could be done to investigate the mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% and to develop more efficient and cost-effective methods for its synthesis.
Synthesis Methods
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% can be synthesized by a number of methods. The most common route involves the reaction of 4-ethoxycarbonylphenol with picolinic acid in an aqueous solution. This reaction is typically carried out at a temperature of 80-90°C for a period of 2-4 hours. The product can then be isolated by filtration or centrifugation and purified by recrystallization.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It is known to be a strong inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for Alzheimer’s disease, as inhibition of AChE has been shown to improve cognitive function in individuals with the condition. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-7-5-10(6-8-11)12-4-3-9-16-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBQLEXHFIQRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392658.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392665.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392667.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392674.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392683.png)


![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6392729.png)




